
Cyclobutanone, 2,2,3,3-tetramethyl-
Overview
Description
Cyclobutanone, 2,2,3,3-tetramethyl- is an organic compound with the molecular formula C8H14O It is a four-membered cyclic ketone, characterized by the presence of two methyl groups on each of the carbon atoms adjacent to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanone, 2,2,3,3-tetramethyl- can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, where silyl enol ethers react with α,β-unsaturated carbonyl compounds under acid catalysis . This method allows for the formation of cyclobutane derivatives with high stereoselectivity.
Another method involves the intramolecular cyclization of carbanions, which can be initiated by treatment with lithium diisopropylamide (LDA). This reaction proceeds via the ring opening of an epoxide, followed by silylation to afford the desired cyclobutane .
Industrial Production Methods
Industrial production of cyclobutanone, 2,2,3,3-tetramethyl- typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The [2+2] cycloaddition reaction is favored for its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanone, 2,2,3,3-tetramethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert cyclobutanone to cyclobutanols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Acid catalysts such as hydrochloric acid or sulfuric acid are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclobutanones, cyclobutanols, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis :
- Cyclobutanones are valuable intermediates in organic synthesis due to their ability to undergo various chemical transformations. They can serve as precursors for complex molecules in pharmaceuticals and agrochemicals. The compound has been utilized in enantioselective hydrofunctionalization reactions, allowing for the production of chiral derivatives that are crucial in drug development .
-
Polymer Chemistry :
- Cyclobutanone derivatives are being investigated as monomers for polymer synthesis. For example, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), a related compound, is used as a BPA-free alternative for producing polyesters. The rigidity of the cyclobutane ring contributes to the thermal and mechanical stability of the resulting polymers .
- Catalysis :
- Material Science :
Case Study 1: Enantioselective Hydrofunctionalization
In a study published in Angewandte Chemie, researchers investigated the arylation of 2-bromocyclobutanones. The results indicated that using zinc reagents allowed for efficient access to trans-2,3-disubstituted cyclobutanones with high enantioselectivity . This method showcases the utility of cyclobutanones in synthesizing complex organic molecules.
Case Study 2: Sulfurization Reactions
Research published in PMC highlighted the fluoride anion-catalyzed sulfurization of thioketones derived from cyclobutanones. The study revealed unexpected product formations that emphasize the versatility of these compounds in synthetic chemistry . This finding opens avenues for further exploration of cyclobutanone derivatives in sulfur chemistry.
Data Table: Properties and Applications
Property/Application | Description |
---|---|
Chemical Structure | Four-membered ring with carbonyl groups |
Synthesis Methods | Diazotization, cyclopropanation |
Primary Applications | Organic synthesis, polymer chemistry, catalysis |
Notable Case Studies | Enantioselective hydrofunctionalization; fluoride anion-catalyzed sulfurization |
Potential Benefits | High thermal stability, mechanical strength in polymers |
Mechanism of Action
The mechanism by which cyclobutanone, 2,2,3,3-tetramethyl- exerts its effects involves its reactivity as a cyclic ketone. The carbonyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Cyclobutanone, 2,2,3,3-tetramethyl- can be compared with other similar compounds, such as:
Cyclobutanone: The parent compound without the methyl substitutions. It is less sterically hindered and has different reactivity.
Cyclobutanone, 2,2,3-trimethyl-: A similar compound with one fewer methyl group, which affects its steric properties and reactivity.
Cyclopentanone: A five-membered cyclic ketone with different ring strain and reactivity compared to cyclobutanone derivatives.
The uniqueness of cyclobutanone, 2,2,3,3-tetramethyl- lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable for specialized applications in research and industry.
Biological Activity
Cyclobutanone, 2,2,3,3-tetramethyl- (CAS Number: 4070-14-8) is a cyclic ketone with significant biological activity and diverse applications in research and industry. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic uses.
Molecular Formula: C8H14O
Molecular Weight: 142.20 g/mol
Structure: The compound features a four-membered cyclobutane ring with two carbonyl groups and four methyl substituents, contributing to its unique steric and electronic properties.
Mechanisms of Biological Activity
The biological activity of cyclobutanone derivatives is primarily attributed to their reactivity as cyclic ketones. The carbonyl group can participate in various chemical reactions, influencing enzyme-catalyzed processes and other biological interactions. Key mechanisms include:
- Enzyme Interaction: Cyclobutanones can act as substrates or inhibitors in enzyme-catalyzed reactions due to their structural properties.
- Oxidation and Reduction Reactions: Cyclobutanone can undergo oxidation to form α-hydroxy derivatives or be reduced to cyclobutanols, which may exhibit different biological activities .
Biological Applications
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Medicinal Chemistry:
- Research indicates that cyclobutanone derivatives may have potential as drug candidates due to their ability to interact with biological targets. They have been explored for their antimicrobial and anticancer properties .
- Studies highlight the synthesis of novel cyclobutane-containing alkaloids that demonstrate significant antibacterial and antitumor activities .
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Industrial Applications:
- Cyclobutanone is utilized in the synthesis of specialty chemicals and materials due to its unique reactivity profile. Its derivatives are valuable in producing compounds with specific functionalities.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various cyclobutanones, including 2,2,3,3-tetramethylcyclobutanone. Results indicated that certain derivatives exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membranes .
Study 2: Antitumor Efficacy
Another research focused on the antitumor potential of cyclobutanone derivatives. In vitro assays demonstrated that these compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. The study suggested that structural modifications could enhance their efficacy against specific tumors .
Comparative Analysis
The biological activity of cyclobutanone, 2,2,3,3-tetramethyl- can be compared with other related compounds:
Compound Name | Structure Description | Biological Activity |
---|---|---|
Cyclobutanone | Parent compound without methyl groups | Lower reactivity |
Cyclobutanone, 2,2,3-trimethyl- | One fewer methyl group | Altered steric properties |
Cyclopentanone | Five-membered ring | Different reactivity profile |
Properties
IUPAC Name |
2,2,3,3-tetramethylcyclobutan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-6(9)8(7,3)4/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWOPBVTWAAMFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481188 | |
Record name | Cyclobutanone, 2,2,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4070-14-8 | |
Record name | Cyclobutanone, 2,2,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-tetramethylcyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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